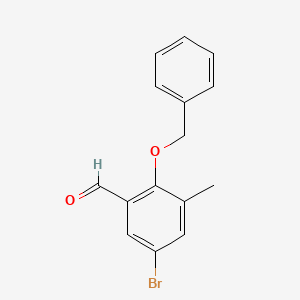
2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde” are not available, similar compounds have been synthesized using various methods. For instance, 2-benzyloxy-1-methylpyridinium triflate has been used as a reagent for the synthesis of benzyl ethers and esters . Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines have also been conducted .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde” can be inferred from its name and similar compounds. It likely contains a benzene ring with a benzyloxy group, a bromo group, and a methyl group attached. The dihedral angle between the two benzene rings in a similar compound, 2-benzyloxy-3-methoxybenzaldehyde, is 23.33 (6)° .Applications De Recherche Scientifique
Synthesis and Antioxidant Evaluation
Research into the synthesis of aromatic aldehydes, including various derivatives, highlights a significant interest in exploring their potential applications, particularly in the field of antioxidant evaluation. Studies such as those by Laroum et al. (2019) on the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones demonstrate the ongoing exploration into efficient synthesis methods for heterocyclic compounds, which are pivotal in developing new antioxidants (Laroum, Boulcina, Bensouici, & Debache, 2019).
Catalytic Oxidation of Lignins
The catalytic oxidation of lignins into aromatic aldehydes, such as the research by Tarabanko & Tarabanko (2017), highlights another application avenue. This process, aimed at producing vanillin and syringaldehyde, showcases the potential industrial applications of brominated and other aromatic aldehydes in converting lignin, a major component of biomass, into valuable chemical products (Tarabanko & Tarabanko, 2017).
Organic Pollutant Degradation
Husain & Husain (2007) discuss the treatment of organic pollutants using redox mediators in combination with enzymes, highlighting the broader application of chemical compounds in environmental remediation. This research underscores the potential for aromatic aldehydes and related compounds to play a role in enhancing the efficiency of degrading recalcitrant compounds present in industrial effluents (Husain & Husain, 2007).
Cosmeceuticals and Human Health
The review on the toxic and human-health-related adverse consequences of cosmeceuticals by Bilal & Iqbal (2019) provides a critical perspective on the use of chemical compounds in personal care products. Although not directly related to 2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde, this review underscores the importance of understanding the health implications of chemical additives in cosmeceuticals, which could be relevant for the safety assessment of any applications involving similar compounds (Bilal & Iqbal, 2019).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-methyl-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-7-14(16)8-13(9-17)15(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJQBFWSXKOZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



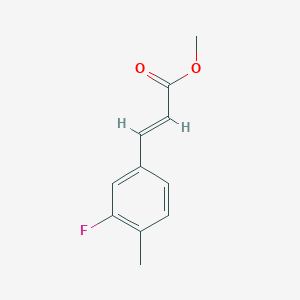
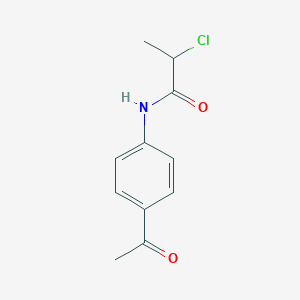

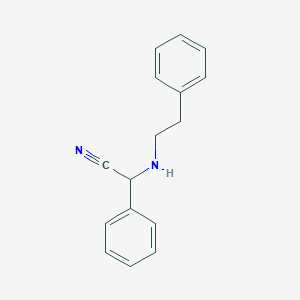
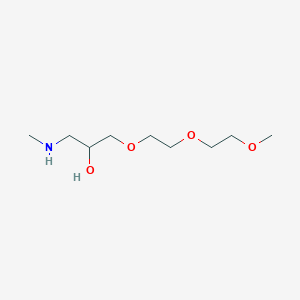
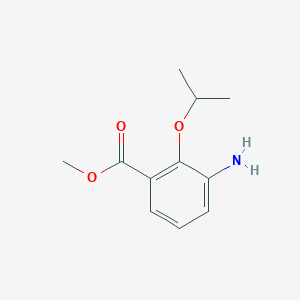
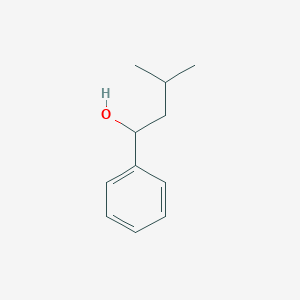


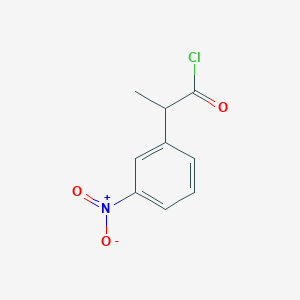
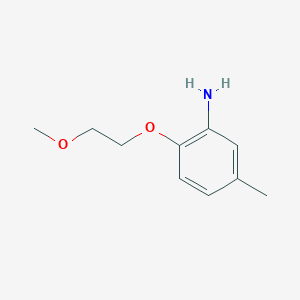

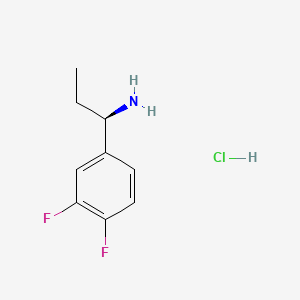
![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)